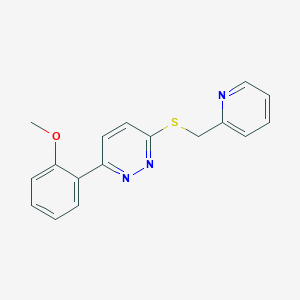
3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as PDP and is a member of the pyridazine family of organic compounds.
Wissenschaftliche Forschungsanwendungen
Interaction with Benzodiazepine Receptors
Research on compounds structurally similar to 3-(2-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine has shown significant interactions with benzodiazepine receptors. Studies have found that these compounds, particularly ones with modifications on the pyridazine and imidazo[1,2-b]pyridazine rings, are highly effective in displacing [3H]diazepam from central benzodiazepine receptors in rat brain membranes, indicating potential applications in neuroscience and pharmacology. However, these compounds showed minimal interaction with mitochondrial (peripheral-type) benzodiazepine receptors, highlighting a selective affinity that could be leveraged in designing drugs targeting specific receptor subtypes (Barlin, Davies, Ireland, & Ngu-Schwemlein, 1997).
Antiviral Activity
Another study on a compound with a similar structural framework, specifically R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has shown potent antiviral activity against rhinoviruses. This suggests that modifications of the this compound structure could produce effective antiviral agents, with varying effectiveness across different rhinovirus serotypes. The study highlights the potential for developing targeted antiviral therapies utilizing this chemical backbone (Andries, Dewindt, De Brabander, Stokbroekx, & Janssen, 2005).
Potential as Antiulcer Agents
Research into substituted imidazo[1,2-a]pyridines and analogues, closely related to this compound, has identified compounds with gastric antisecretory and cytoprotective properties. These findings suggest possible applications in developing new antiulcer medications, highlighting the therapeutic potential of modifying the pyridazine core for treating gastrointestinal disorders (Kaminski, Hilbert, Pramanik, Solomon, Conn, Rizvi, Elliott, Guzik, Lovey, & Domalski, 1987).
Herbicidal Activities
Further research into pyridazine derivatives, including those with structural similarities to this compound, has demonstrated significant herbicidal activities. These studies reveal the potential for utilizing such compounds in developing new herbicides, with specific structural modifications enhancing their effectiveness against various plant species. This suggests an agricultural application, offering a new avenue for the development of more efficient and selective herbicidal agents (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-21-16-8-3-2-7-14(16)15-9-10-17(20-19-15)22-12-13-6-4-5-11-18-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPXGOJQVCLJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
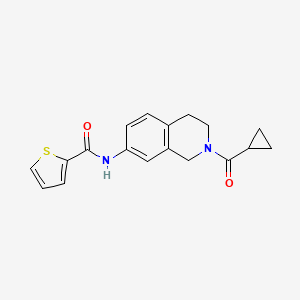
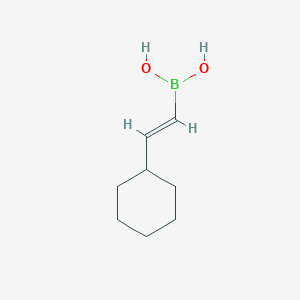


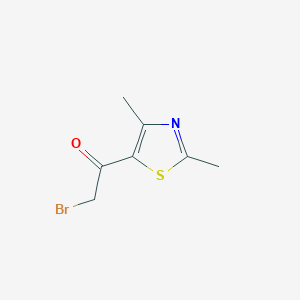
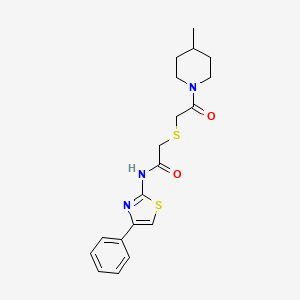
![8-(Cyclopentanecarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2664404.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2664406.png)
![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664407.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2664411.png)

![5-nitro-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2664413.png)
![N-(4-fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2664414.png)
